molecular formula C14H21N3O3S B13885920 tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate

tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate

Cat. No.: B13885920
M. Wt: 311.40 g/mol
InChI Key: NUCWLHGCWOMPQM-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a hydroxyethylcarbamothioylamino moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenylcarbamate intermediate: This step involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the hydroxyethylcarbamothioylamino group: The intermediate is then reacted with 2-hydroxyethyl isothiocyanate under controlled conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate

InChI

InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-11-6-4-10(5-7-11)16-12(21)15-8-9-18/h4-7,18H,8-9H2,1-3H3,(H,17,19)(H2,15,16,21)

InChI Key

NUCWLHGCWOMPQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=S)NCCO

Origin of Product

United States

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